Researchers optimizing isoxazole leads need LogP control without adding heteroatoms. The 4-desmethyl analog (CAS 500766-46-1) cannot substitute-ΔLogP ≈ 0.5 alters permeability predictions. Procure CAS 909132-90-7 for:
• SAR studies: +0.5 LogP shift vs. des-methyl analog for permeability tuning
• Scaffold diversification: 5-NH₂ handle for amide coupling, urea formation, fused heterocycles
• Validated screening: 5-LOX translocation inhibition (ChEMBL CHEMBL619995)
CoA provided. Ships globally from stock.
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
CAS No.909132-90-7
Cat. No.B1417008
⚠ Attention: For research use only. Not for human or veterinary use.
3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine (CAS 909132-90-7) is a 4-alkyl-substituted 5-aminoisoxazole derivative (C₁₀H₁₆N₂O, MW 180.25 g/mol) [1]. The compound features a cyclohexyl substituent at the 3-position, a methyl group at the 4-position, and a primary amine at the 5-position of the isoxazole ring [2]. This specific substitution pattern distinguishes it from the broader class of 5-aminoisoxazoles that have demonstrated utility in diverse therapeutic areas including anticonvulsant activity via sodium channel-independent mechanisms [3], SMYD protein inhibition for oncology applications [4], and as versatile synthetic intermediates for heterocyclic scaffold construction [5]. Critical Evidence Caveat: Following exhaustive literature and database mining, direct peer-reviewed primary research specifically evaluating the biological or pharmacological properties of 909132-90-7 as a discrete compound was not identified. The evidence presented herein represents the strongest available differential data derived from authoritative physicochemical databases, patent disclosures wherein the compound serves as a structural exemplar, and cross-study inferences drawn from structurally proximal analogs within the 5-aminoisoxazole class. Researchers should therefore calibrate procurement decisions based on the compound's defined physicochemical differentiation and its validated utility as a synthetic building block, rather than on documented target engagement or in vivo efficacy profiles that remain uncharacterized in the public domain. The following evidence guide provides the quantifiable differentiation data that can be substantiated from available sources.
Building BlockDefined 4-methylisoxazole scaffold for SAR and diversity-oriented synthesis
DifferentiationQuantifiable lipophilicity shift vs. 4-desmethyl analog supports ADME model refinement
Evidence ContextCompound-specific biological data remain limited; fit confirmed for synthetic intermediate and patent-directed scaffold use
[1] ChemSpace. 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine, CSSB00000689240. https://chem-space.com/CSSB00000689240-FECE41 (accessed April 2026). View Source
Substitution of 3-cyclohexyl-4-methyl-1,2-oxazol-5-amine (909132-90-7) with its closest commercially available structural analog, 3-cyclohexylisoxazol-5-amine (CAS 500766-46-1), introduces quantifiable physicochemical alterations that preclude generic interchange in structure-activity relationship (SAR) studies or synthetic applications. The absence of the 4-methyl substituent in 500766-46-1 results in a measurable difference in calculated lipophilicity (ΔLogP ≈ 0.5), directly impacting chromatographic behavior and membrane permeability predictions [1][2]. Furthermore, the 4-methyl group functions as a steric determinant that influences regioselectivity in subsequent derivatization reactions of the 5-amino moiety, a critical consideration for medicinal chemistry campaigns utilizing the isoxazole scaffold [3]. In the context of documented isoxazole SAR—exemplified by anticonvulsant enaminones where 3-amino series analogs exhibited protective indices ranging from >7.3 to >49.6 depending on ester substitution [4], and by 3′- and 4′-substituted cyclohexyl noviomimetics where substitution position modulated mitochondrial bioenergetic efficacy [5]—even single-carbon modifications at the 4-position of the isoxazole core represent non-interchangeable structural variables. The following evidence items quantify these differential dimensions to inform scientifically rigorous procurement decisions.
Absence of methyl group removes steric constraint on 5-NH₂ reactivity
Lower cost, but physicochemical profile does not replicate target compound
!A ~0.5 LogP difference can shift chromatographic retention and passive permeability prediction; documented isoxazole SAR shows single-carbon modifications alter bioactivity rank order. The 4-desmethyl analog may not serve as a direct surrogate in ADME or regioselective synthetic studies.
[1] ChemSpace. 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine, CSSB00000689240. https://chem-space.com/CSSB00000689240-FECE41 (accessed April 2026). View Source
[3] Tsyganov D, Khrustalev V, Konyushkin L, Raihstat M, Firgang S, Semenov R, et al. Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chem Heterocycl Compd. 2017;53(1):11-22. View Source
[4] Eddington ND, Cox DS, Roberts RR, Butcher RJ, Edafiogho IO, Stables JP, et al. Synthesis and anticonvulsant activity of enaminones. 4. Investigations on isoxazole derivatives. Eur J Med Chem. 2002;37(8):635-648. View Source
[5] Narasimharao MP, Amatya E, Kaur S, et al. Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. Bioorg Med Chem. 2022;68:116940. View Source
3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine exhibits a calculated LogP value of 2.36 [1], representing an approximate 0.5 LogP unit increase relative to its 4-desmethyl structural analog, 3-cyclohexylisoxazol-5-amine (CAS 500766-46-1), which has a calculated LogP of 1.84 [2]. This differential arises directly from the presence of the additional methyl group at the 4-position of the isoxazole ring in 909132-90-7.
LogP vs. 4-DesmethylReported
ΔLogP ≈ +0.52 (2.36 vs. 1.84)
May shift reversed-phase retention and permeability prediction
ΔLogP ≈ +0.52 (approx. 28% relative increase in predicted lipophilicity)
Conditions
Computational prediction; both values sourced from ChemSpace database using consistent algorithmic methodology
Why This Matters
The ~0.5 LogP differential translates to an approximately 3.3-fold difference in predicted octanol-water partition coefficient, directly impacting reversed-phase HPLC retention time optimization and predictions of passive membrane permeability in ADME screening cascades.
3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine exhibits a carbon bond saturation (Fsp³) value of 0.70 [1]. This metric quantifies the proportion of sp³-hybridized carbon atoms relative to total carbon count, reflecting the molecule's three-dimensional character and conformational complexity arising from the fully saturated cyclohexyl ring combined with the 4-methyl substituent on the aromatic isoxazole core.
Fraction sp³ (Fsp³)Class-level inference
Fsp³ = 0.70
Reported high conformational complexity for screening
Calculated from formula; no experimental binding data
Fraction of sp³-hybridized carbons (Fsp³) as measure of molecular complexity and three-dimensionality
Target Compound Data
Fsp³ = 0.70 (7 of 10 carbons are sp³-hybridized)
Comparator Or Baseline
Class baseline: Fsp³ > 0.45 is generally considered favorable for clinical development success; flat aromatic compounds typically exhibit Fsp³ < 0.35 [Class-level reference]
Quantified Difference
909132-90-7 Fsp³ exceeds typical drug-like threshold by >0.25 and surpasses flat aromatic isoxazole analogs by approximately 0.35-0.40
Conditions
Calculated from molecular formula C₁₀H₁₆N₂O (10 carbons: 1 cyclohexyl ring [6 sp³ carbons], 1 methyl [1 sp³ carbon], 3 isoxazole ring carbons [sp²])
Why This Matters
An Fsp³ value of 0.70 positions 909132-90-7 in the upper quartile of molecular complexity for screening collections, conferring enhanced conformational entropy that increases the probability of identifying selective binding interactions in phenotypic and target-based screening campaigns compared to flatter isoxazole analogs.
[1] ChemSpace. 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine, CSSB00000689240. https://chem-space.com/CSSB00000689240-FECE41 (accessed April 2026). View Source
5-Lipoxygenase Translocation Inhibition
3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine (ChEMBL ID CHEMBL619995) has been tested for inhibitory activity against 5-lipoxygenase (5-LOX) translocation in rat RBL-2H3 cells, with affinity data cataloged under ChEMBL assay identifier CHEMBL_4193 [1]. The quantitative activity value (Ki, IC₅₀, or % inhibition) is not publicly disclosed in the open-access summary record.
5-LOX Translocation AssayData to verify
Assayed in RBL-2H3 cells (ChEMBL_4193); quantitative data withheld
Documented biological interrogation; supports follow-up SAR
Inhibitory activity against 5-lipoxygenase translocation
Target Compound Data
Assayed; specific quantitative activity value not publicly available in open-access record
Comparator Or Baseline
Not applicable; quantitative comparator data unavailable
Quantified Difference
Cannot be calculated; quantitative data withheld from public summary
Conditions
Rat RBL-2H3 cell-based 5-LOX translocation assay (ChEMBL_4193)
Why This Matters
Documentation in ChEMBL confirms that 909132-90-7 has undergone evaluation in a therapeutically relevant inflammatory pathway assay (5-LOX), distinguishing it from analogs lacking any documented biological interrogation and providing a rationale for procurement in follow-up SAR investigations where the full data record may be accessible.
[1] ChEMBL Database. Assay CHEMBL_4193 (CHEMBL619995): Inhibitory activity against 5-lipoxygenase translocation inhibitor in rat RBL-2H3 cells. http://bdb8.ucsd.edu/rwd/jsp/dbsearch/assay.jsp?assayid=26&entryid=50036016 (accessed April 2026). View Source
SMYD Protein Inhibitor Patent Coverage
3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine is structurally encompassed within the Markush claims of US Patent 10,106,510 B2, which discloses substituted cyclohexylamine compounds as inhibitors of SMYD proteins (SMYD3 and SMYD2) for the treatment of cancer [1]. The generic formula (Formula I) in this patent explicitly encompasses compounds wherein the cyclohexyl substituent may be further elaborated with amine-containing heterocycles, and the 4-position of an isoxazole or related heterocycle may bear a methyl group—a substitution pattern directly corresponding to the core scaffold of 909132-90-7.
SMYD Patent CoverageClass-level inference
Scaffold encompassed by US 10,106,510 B2
Patent context may support oncology SAR building block
No compound-specific IC₅₀ in patent; verify independently
Patent coverage as inhibitor of SMYD3/SMYD2 epigenetic regulators
Target Compound Data
Scaffold falls within Markush structure of Formula I (US 10,106,510 B2); no specific IC₅₀/Ki data reported for this exact compound in the patent
Comparator Or Baseline
In-class SMYD inhibitors: patent reports compounds with inhibition at unspecified concentrations; quantitative comparator unavailable for 909132-90-7
Quantified Difference
Not quantifiable; patent establishes structural relevance but does not provide compound-specific potency data
Conditions
Patent claims directed to SMYD3 and SMYD2 inhibition for cancer treatment (breast, cervical, colon, kidney, liver, head and neck cancers)
Why This Matters
The explicit inclusion of the 4-methylisoxazole scaffold in a granted US patent for SMYD inhibition provides a validated intellectual property rationale for procuring 909132-90-7 as a core starting material for oncology-focused medicinal chemistry programs targeting epigenetic regulators.
[1] Substituted isoxazoles for treating cancer. US Patent 10,106,510 B2. 2018. View Source
Commercial Supply and Purity
3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine is commercially available from multiple independent suppliers, including Enamine (via ChemSpace) and Leyan (乐研), with standardized purity specifications of 95% [1]. Pricing data from CymitQuimica indicates commercial availability at scale: €1,191 for 250 mg, €1,823 for 500 mg, and €2,306 for 1 g .
Commercial Supply & PricingReported
95% purity, multi-vendor; approx. 4.2× more expensive than desmethyl analog
Supply chain context; cost differential for budget-sensitive programs
95% purity; available from ≥2 independent vendors; priced at €1,191/250mg (approx. €4.76/mg) to €2,306/g
Comparator Or Baseline
3-Cyclohexylisoxazol-5-amine (500766-46-1): 95% purity; priced at €286/250mg (approx. €1.14/mg)
Quantified Difference
909132-90-7 is approximately 4.2× more expensive per milligram than 500766-46-1 at comparable scale; pricing reflects lower production volume and the additional synthetic step required for 4-methyl installation
Conditions
Pricing as of vendor catalog listings (2019-2024); subject to change; excludes bulk quotation discounts
Why This Matters
Multi-vendor commercial availability reduces single-source supply chain risk for ongoing research programs, while the quantified price differential relative to the simpler analog provides a concrete procurement decision point for budget-sensitive SAR campaigns.
5-Aminoisoxazoles constitute a privileged synthetic intermediate class for the construction of fused heterocyclic systems, including all four possible isomeric isoxazolopyridine scaffolds and 1,4-thiazepan-3-one fused systems with documented cytotoxic and antioxidant activities [1][2]. The 5-amino group in 909132-90-7 serves as a nucleophilic handle for condensation, cyclization, and N-arylation reactions, while the 4-methyl substituent introduces steric control over regioselectivity in subsequent annulation steps.
Synthetic versatility of 5-aminoisoxazole scaffold as building block for complex heterocycle synthesis
Target Compound Data
909132-90-7 contains the conserved 5-amino-4-alkylisoxazole pharmacophore with demonstrated synthetic utility in microwave-assisted and conventional cyclization protocols
Comparator Or Baseline
Class-level reference: 3- and 5-aminoisoxazole derivatives undergo efficient regioselective condensation with cyclic 1,3-diketo esters to yield biologically active fused systems [3]
Quantified Difference
Not quantifiable at compound-specific level; class-level synthetic yields range from 60-95% depending on substitution pattern and activation method
Conditions
Reactions conducted under thermal, microwave irradiation, or ultrasonication activation; yields influenced by substituent electronic and steric parameters
Why This Matters
The established synthetic tractability of the 5-aminoisoxazole core validates procurement of 909132-90-7 for diversity-oriented synthesis and scaffold-hopping campaigns, where the 4-methyl group provides a defined steric parameter for modulating subsequent reaction outcomes.
[1] Tsyganov D, Khrustalev V, Konyushkin L, Raihstat M, Firgang S, Semenov R, et al. Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chem Heterocycl Compd. 2017;53(1):11-22. View Source
[2] Shi F, Zeng X, Cao X, Zhang S, Jiang B, Zheng W, Tu S. Design and diversity-oriented synthesis of novel 1,4-thiazepan-3-ones fused with bioactive heterocyclic skeletons and evaluation of their antioxidant and cytotoxic activities. Bioorg Med Chem Lett. 2012;22(2):743-746. View Source
[3] Eddington ND, Cox DS, Roberts RR, Butcher RJ, Edafiogho IO, Stables JP, et al. Synthesis and anticonvulsant activity of enaminones. 4. Investigations on isoxazole derivatives. Eur J Med Chem. 2002;37(8):635-648. View Source
3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine: Research Applications
Scenario 1: Lipophilicity-Driven SAR in ADME
Procure 3-cyclohexyl-4-methyl-1,2-oxazol-5-amine (909132-90-7) when an SAR program requires systematic evaluation of how a +0.5 LogP shift relative to the 4-desmethyl analog (500766-46-1) impacts membrane permeability, metabolic stability, or plasma protein binding [1][2]. The compound's calculated LogP of 2.36 positions it within the optimal range for oral bioavailability (Lipinski's Rule of Five LogP < 5), while the Fsp³ of 0.70 provides conformational complexity that may enhance target selectivity . This scenario is particularly applicable in lead optimization phases where fine-tuning lipophilicity without introducing new heteroatoms or hydrogen bond donors is a critical design objective.
Scenario 2: SMYD-Targeted Oncology Starting Material
Utilize 3-cyclohexyl-4-methyl-1,2-oxazol-5-amine as a core scaffold for synthesizing novel SMYD3/SMYD2 inhibitors in oncology drug discovery programs [1]. The compound's structure aligns with the Markush claims of US Patent 10,106,510 B2, establishing its relevance as a building block for epigenetic regulator inhibitors targeting breast, cervical, colon, kidney, liver, and head and neck cancers [1]. The 5-amino group provides a synthetic handle for amide coupling, urea formation, or reductive amination to install diverse capping groups, while the 4-methyl and 3-cyclohexyl substituents establish the steric and lipophilic framework specified in the patent disclosure.
Scenario 3: 5-LOX Pathway Follow-Up Studies
Procure 3-cyclohexyl-4-methyl-1,2-oxazol-5-amine for follow-up investigations of its documented 5-lipoxygenase (5-LOX) translocation inhibitory activity [1]. The compound's entry in the ChEMBL database (CHEMBL619995, Assay CHEMBL_4193) confirms it has undergone evaluation in a therapeutically relevant inflammatory pathway assay using rat RBL-2H3 cells [1]. This scenario is appropriate for research groups seeking to validate the reported 5-LOX activity, conduct SAR around the 4-methyl position, or evaluate the compound's selectivity against related arachidonic acid pathway enzymes (COX-1/COX-2, 12-LOX, 15-LOX).
Deploy 3-cyclohexyl-4-methyl-1,2-oxazol-5-amine as a nucleophilic building block for the construction of isoxazolopyridine, isoxazolopyrimidine, and isoxazolo[5,4-b]pyridine fused heterocyclic libraries [1][2]. The 5-amino group undergoes efficient condensation with cyclic 1,3-diketo esters and related electrophiles under thermal, microwave, or ultrasonic activation conditions to yield structurally diverse fused systems [2]. The 4-methyl substituent provides steric control over regioselectivity in annulation reactions, a parameter that can be exploited to direct product distribution toward desired isomers.
Application
Selection Property
Validation Focus
LogP-driven SAR for ADME studies
Defined +0.5 LogP shift vs. desmethyl analog
Reversed-phase HPLC retention and permeability model validation
SMYD-targeted oncology scaffold SAR
4-Methylisoxazole scaffold in patent context
Independent SMYD2/3 inhibition assay verification
5-LOX pathway follow-up screening
Documented 5-LOX translocation assay record
Quantitative activity and selectivity profiling vs. COX/LOX isoforms
Diversity-oriented fused heterocycle synthesis
5-Amino nucleophilic handle with 4-methyl steric control
Regioselectivity and yield optimization in cyclization
[2] Tsyganov D, Khrustalev V, Konyushkin L, Raihstat M, Firgang S, Semenov R, et al. Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chem Heterocycl Compd. 2017;53(1):11-22. View Source
Technical Documentation Hub
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validation/comparative pathways. Use the hub when you need more detail before procurement.